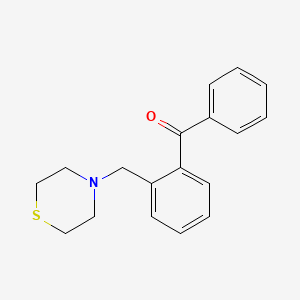

2-(Thiomorpholinomethyl)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

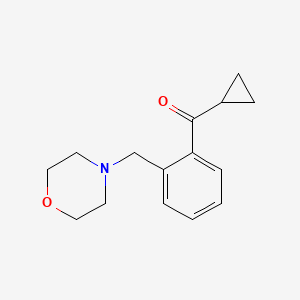

2-(Thiomorpholinomethyl)benzophenone is a chemical compound . It has a molecular formula of C18H19NOS and a molecular weight of 343.51 g/mol.

Synthesis Analysis

The synthesis of benzophenones, which includes 2-(Thiomorpholinomethyl)benzophenone, can be achieved through several methods. These include Friedel-Crafts reactions using AlCl3 as the catalyst and organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis

The molecular structure of 2-(Thiomorpholinomethyl)benzophenone consists of a benzophenone core with a thiomorpholinomethyl group attached . The exact structure and its properties can be further analyzed using various spectroscopic techniques.Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a significant component in the molecular design of OLED materials. It serves as a fragment for synthesizing organic semiconductors and functions as a classical phosphor with high intersystem crossing efficiency. This makes it a valuable candidate for developing thermally activated delayed fluorescent (TADF) emitters, which are crucial in OLEDs for converting triplet excitons into emissive singlet excitons through reverse intersystem crossing .

Photocross-Linking in Polymer Chemistry

Benzophenone derivatives, including 2-(Thiomorpholinomethyl)benzophenone, are used in photocross-linking studies within polymer chemistry. These studies are essential for understanding the kinetics of cross-linking reactions, which are pivotal in creating materials with desired mechanical and thermal properties .

Antifouling Coatings

Research has been conducted on the grafting of antifouling copolymers with benzophenone derivatives. These coatings are designed to resist microbial colonization and biofilm formation, which is particularly beneficial for medical devices and marine applications .

Organic Solvent Nanofiltration

Derivatives of benzophenone are applied in the development of membranes for organic solvent nanofiltration. This application is critical in chemical processes where the separation of organic compounds is required .

Superhydrophilic Membrane Fabrication

The compound is involved in the fabrication of superhydrophilic membranes based on dopamine methacrylamide and zwitterionic substances. These membranes are used for effective oil-in-water emulsion separation, which is a process relevant in environmental cleanup and water treatment .

Photodynamic Therapy

While not directly mentioned in the search results, benzophenone derivatives are known to be used in photodynamic therapy for their ability to generate reactive oxygen species upon light activation. This application is significant in the medical field for treating various conditions, including cancer .

Advanced Research in Low-Dimensional Optoelectronic Nanomaterials

Benzophenone-based compounds are also at the forefront of research in low-dimensional optoelectronic nanomaterials and nanodevices. These materials have potential applications in the development of next-generation electronic and photonic devices .

Safety and Hazards

Propriétés

IUPAC Name |

phenyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRDMSJFFYWEGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643799 |

Source

|

| Record name | Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiomorpholinomethyl)benzophenone | |

CAS RN |

745720-16-5 |

Source

|

| Record name | Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)